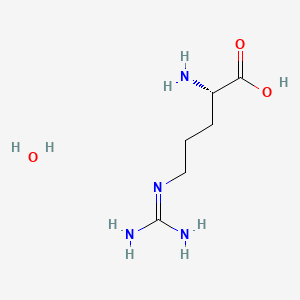

L-Arginine monohydrate

説明

特性

CAS番号 |

81200-79-5 |

|---|---|

分子式 |

C6H16N4O3 |

分子量 |

192.22 g/mol |

IUPAC名 |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate |

InChI |

InChI=1S/C6H14N4O2.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2/t4-;/m0./s1 |

InChIキー |

JVDHWXLTNDKLIZ-WCCKRBBISA-N |

異性体SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.O |

正規SMILES |

C(CC(C(=O)O)N)CN=C(N)N.O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

L-アルギニン一水和物は、いくつかの方法で合成することができます。一般的なアプローチの1つは、L-アルギニンを産生する特定の細菌株を用いた炭水化物の発酵です。 別の方法は、L-オルニチンが最初にL-シトルリンに変換され、次にL-アルギニンに変換される、L-オルニチンとL-アスパラギン酸からの化学合成です .

工業生産方法

工業的な設定では、L-アルギニン一水和物はしばしば微生物発酵によって生産されます。このプロセスには、グルコースなどの基質をL-アルギニンに効率的に変換できる遺伝子組み換え細菌の使用が含まれます。 発酵ブロスはその後、結晶化などの様々な精製工程にかけられ、高純度のL-アルギニン一水和物が得られます .

化学反応の分析

科学研究の用途

L-アルギニン一水和物は、科学研究において幅広い用途があります。

化学: 様々な化合物の合成における前駆体として使用されます。

生物学: 細胞シグナル伝達と免疫応答において役割を果たします。

医学: 心臓血管疾患、勃起不全、創傷治癒の治療に使用されます。

科学的研究の応用

Cardiovascular Applications

1. Vascular Function Improvement

L-arginine is primarily known for its role in enhancing endothelial function and improving vascular health. Studies have shown that L-arginine supplementation can lead to improved vasodilation and blood flow. For instance, a study involving patients with coronary artery disease indicated that L-arginine supplementation did not significantly enhance endothelial function but did alter homocysteine metabolism, which is crucial for cardiovascular health .

Table 1: Effects of L-Arginine on Vascular Parameters

| Parameter | Pre-Treatment (Mean ± SD) | Post-Treatment (Mean ± SD) | P-Value |

|---|---|---|---|

| Arginine Plasma Concentration | 71.7 ± 25.2 | 173.9 ± 61.3 | <0.001 |

| Homocysteine Levels | - | Increased | <0.05 |

2. Hypertension Management

Research indicates that L-arginine can be beneficial in managing hypertension. A review highlighted its effectiveness in reducing systolic and diastolic blood pressure in various populations, including those with type 2 diabetes .

Case Study: Hypertensive Patients

In a clinical trial involving hypertensive patients, oral supplementation of L-arginine at a dose of 5 g/day for 14 days resulted in significant reductions in blood pressure levels, showcasing its potential as a therapeutic agent for hypertension management.

Exercise Physiology

1. Performance Enhancement

L-arginine has been studied for its effects on exercise performance due to its role in nitric oxide production, which can enhance blood flow to muscles during physical activity. A study found that co-administration of L-arginine with creatine improved reference memory retention and spatial memory in subjects, suggesting cognitive benefits alongside physical performance .

Table 2: Effects on Exercise Performance

| Study Group | Supplementation | Performance Outcome |

|---|---|---|

| Older Adults | L-Arginine (6 g/day) | Improved muscle blood flow |

| Athletes | L-Arginine + Creatine | Enhanced endurance and recovery |

Metabolic Disorders

1. Diabetes Management

L-arginine supplementation has shown promise in improving metabolic parameters in diabetic patients. In a study involving elderly women with type 2 diabetes, supplementation led to decreased mean arterial pressure and improved vascular reactivity .

Case Study: Diabetes Patients

A randomized controlled trial provided L-arginine (5 g/day) to patients with type 2 diabetes over two weeks, resulting in no significant changes in glycemic control but marked improvements in vascular health metrics.

Safety and Efficacy Considerations

While L-arginine is generally considered safe for most individuals, it may pose risks for certain populations, such as those with asthma or allergies to the amino acid . Monitoring is advised during supplementation.

作用機序

類似化合物の比較

類似化合物

L-シトルリン: 一酸化窒素サイクルに関与するもう1つのアミノ酸。

L-オルニチン: 尿素サイクルにおけるL-アルギニンの前駆体。

L-リシン: 類似の構造的特性を持つ必須アミノ酸

独自性

L-アルギニン一水和物は、タンパク質合成と一酸化窒素産生における二重の役割のためにユニークです。 L-シトルリンやL-オルニチンとは異なり、L-アルギニンは直接一酸化窒素の合成に寄与するため、心臓血管の健康や運動能力において特に価値があります.

類似化合物との比較

L-Arginine Hydrochloride

- Chemical Structure: L-Arginine bound to hydrochloric acid; available in anhydrous (A-171) and monohydrate (1.01544) forms .

- Solubility: Higher solubility in water compared to L-arginine monohydrate, making it suitable for parenteral formulations .

- Applications : Used in cell culture media, protein stabilization, and as an excipient in biologics .

- Research Findings: The monohydrate form of L-arginine hydrochloride (P2₁ symmetry) exhibits distinct crystallographic properties, with side-chain conformations differing from anhydrous forms .

L-Arginine Phosphate Monohydrate (LAP)

- Chemical Structure : Combines L-arginine with phosphoric acid and one water molecule .

- Nonlinear Optical (NLO) Properties: Superior to this compound in second-harmonic generation (SHG) efficiency, making it valuable in laser technology .

- Mechanical Properties : Doping with 1,3-dimethyl urea enhances dielectric constants (ε' = 8.2 at 1 kHz) and reduces AC conductivity compared to pure LAP crystals .

L-Arginine Derivatives (e.g., Agmatine, ADMA)

- Agmatine: Decarboxylated derivative of L-arginine; exhibits neuroprotective effects by modulating NMDA receptors and NO pathways .

- Asymmetric Dimethylarginine (ADMA): Endogenous inhibitor of NO synthase; elevated levels correlate with cardiovascular risk .

- Comparative Pharmacokinetics : Renal handling of L-arginine differs from ADMA and SDMA (symmetric dimethylarginine), leading to distinct urinary excretion profiles .

Other Salts and Hydrates

- L-Arginine Glutamate: Enhances cognitive performance via glutamatergic and NO pathways; used in combination therapies for metabolic disorders .

Data Tables

生物活性

L-Arginine monohydrate is a semi-essential amino acid that plays a crucial role in various physiological processes, particularly in the synthesis of nitric oxide (NO), which is vital for vascular health, immune function, and metabolic regulation. This article delves into the biological activity of this compound, highlighting its effects on endothelial function, metabolic pathways, and overall health benefits supported by diverse research findings.

L-Arginine serves as a precursor for nitric oxide synthesis via the enzyme nitric oxide synthase (NOS). NO is a potent vasodilator that helps regulate blood flow and pressure. The biological activity of L-arginine can be summarized as follows:

- Nitric Oxide Production : Enhances endothelial function by promoting vasodilation.

- Methylation Reactions : Participates in methylation processes that affect various metabolic pathways.

- Amino Acid Metabolism : Influences the levels of other amino acids in the body.

Effects on Vascular Function

Research has shown mixed results regarding the impact of L-arginine supplementation on vascular function. A study involving patients with coronary artery disease found no significant improvement in endothelial function after L-arginine supplementation, suggesting potential increases in homocysteine levels, which could adversely affect vascular health . Conversely, other studies indicate that L-arginine can enhance endothelial-dependent vasodilation and improve cardiovascular outcomes in specific populations, such as those with type 2 diabetes .

Table 1: Summary of Vascular Function Studies

Metabolic Effects

L-Arginine supplementation has been associated with various metabolic benefits. For instance, it has been shown to lower blood pressure and reduce body weight in animal models with obesity and insulin resistance . Additionally, chronic L-arginine intake can alter amino acid profiles significantly, increasing arginine and ornithine levels while decreasing others like methionine and phenylalanine .

Table 2: Metabolic Changes Induced by L-Arginine

| Parameter | Control Group (Standard Diet) | High Arginine Diet (HAD) |

|---|---|---|

| Blood urea nitrogen (mg/dL) | 20 ± 2 | 25 ± 3 |

| Plasma arginine (µmol/L) | 70 ± 10 | 120 ± 15 |

| Plasma methionine (µmol/L) | 40 ± 5 | 30 ± 4 |

Case Studies and Clinical Applications

Several case studies illustrate the potential clinical applications of L-arginine. For example:

- Diabetes Management : In Zucker diabetic rats, L-arginine supplementation improved NO synthesis and reduced inflammatory markers associated with obesity .

- Heart Failure : In patients with chronic heart failure, oral L-arginine supplementation led to improved physical endurance and cardiac output, indicating its potential as an adjunct therapy .

- Gut Health : Recent studies have also highlighted the role of L-arginine in modulating gut microbiota composition, which may influence overall metabolic health .

Q & A

Q. What guidelines ensure rigorous reporting of this compound experiments in publications?

- Methodological Answer : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry): detail synthesis protocols in the main text or supplementary materials, provide crystallographic data for novel compounds, and cite primary sources for known derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。